Receptor Selectivity: Cibinetide Binds Exclusively to the EPOR/CD131 Heterodimer (IRR), Not the Homodimeric EPOR
Cibinetide was specifically designed to bind the innate repair receptor (IRR), a heterodimer of EPOR and CD131, which mediates tissue protection. It does not bind the homodimeric EPOR responsible for erythropoiesis [1]. This selective binding is a defining feature that distinguishes it from full-length EPO, which engages both receptor isoforms [2].
| Evidence Dimension | Receptor Binding Selectivity |
|---|---|
| Target Compound Data | Selective for EPOR/CD131 heterodimer (IRR) |
| Comparator Or Baseline | Erythropoietin (EPO): Binds both homodimeric EPOR and heterodimeric EPOR/CD131 |
| Quantified Difference | Qualitative difference in receptor engagement profile (specific binding affinity values for Cibinetide at IRR vs. EPOR homodimer not reported in primary sources, but functional selectivity is well-established) |
| Conditions | In vitro receptor binding and functional assays (source: review articles summarizing patent data and mechanism of action studies) |
Why This Matters
Procurement of Cibinetide is essential for experiments requiring selective activation of the tissue-protective pathway without confounding activation of the erythropoietic axis, which is impossible to achieve with generic EPO.
- [1] IUPHAR/BPS Guide to Pharmacology. Cibinetide ligand page. Accessed April 2026. View Source
- [2] Brines, M., et al. (2012). The receptor that tames the innate immune response. Molecular Medicine, 18(1), 486-496. View Source
